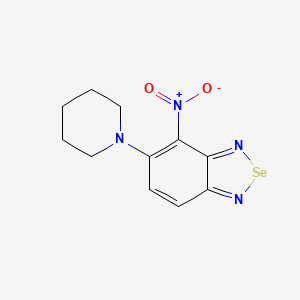amino}-N-phenylcyclohexanecarboxamide](/img/structure/B11508576.png)
1-{[(5-amino-1H-tetrazol-1-yl)acetyl](2-methylpropyl)amino}-N-phenylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(2-METHYLPROPYL)ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a tetrazole ring, an acetamido group, and a phenylcyclohexane moiety
Preparation Methods
The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(2-METHYLPROPYL)ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps. The process begins with the preparation of the tetrazole ring, which can be synthesized using a click chemistry approach . The subsequent steps involve the introduction of the acetamido group and the phenylcyclohexane moiety through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can be performed on the acetamido group, potentially converting it to an amine.
Substitution: The phenylcyclohexane moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(2-METHYLPROPYL)ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic applications due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrazole ring and acetamido group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The phenylcyclohexane moiety may also play a role in the compound’s overall activity by influencing its hydrophobicity and membrane permeability .
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives and acetamido-substituted cyclohexanes. For example:
5- (5-AMINO-2H-1,2,3-TRIAZOL-4-YL)-1H-TETRAZOLE: This compound shares the tetrazole ring but has a different substituent pattern.
5-AMINO-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE: Another nitrogen-rich compound with potential energetic applications.
3-AMINO-5-METHYLTHIO-1H-1,2,4-TRIAZOLE: A triazole derivative with different functional groups. The uniqueness of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(2-METHYLPROPYL)ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE lies in its combination of a tetrazole ring, acetamido group, and phenylcyclohexane moiety, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H29N7O2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-[[2-(5-aminotetrazol-1-yl)acetyl]-(2-methylpropyl)amino]-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H29N7O2/c1-15(2)13-26(17(28)14-27-19(21)23-24-25-27)20(11-7-4-8-12-20)18(29)22-16-9-5-3-6-10-16/h3,5-6,9-10,15H,4,7-8,11-14H2,1-2H3,(H,22,29)(H2,21,23,25) |
InChI Key |
LWHAIMRHRXIFCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C(=O)CN1C(=NN=N1)N)C2(CCCCC2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11508493.png)
![3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11508498.png)
![3-Chlorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate](/img/structure/B11508501.png)
![Hexahydroisoindole-1,3-dione, 2-[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]-](/img/structure/B11508503.png)

![4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,3-diol](/img/structure/B11508507.png)
![5-(4-Nitrophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11508513.png)

![1H-Pyrrole-2-carboxylic acid ethyl ester, 4-[(cyclohexylmethanesulfonylamino)methyl]-3,5-dimethyl-](/img/structure/B11508521.png)
![5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11508532.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B11508537.png)
![N,N'-bis[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzene-1,4-dicarboxamide](/img/structure/B11508541.png)
![N-Isopropyl-N'-(4-nitro-phenyl)-6-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazine-2,4-diamine](/img/structure/B11508549.png)
![2-(4-Fluoro-phenyl)-4-[(2-morpholin-4-yl-ethylamino)-methylene]-5-propyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11508569.png)
